molecular formula C11H16N2O2 B020291 (2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione CAS No. 129048-16-4

(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione

Cat. No.: B020291
CAS No.: 129048-16-4
M. Wt: 208.26 g/mol
InChI Key: ZSCHMQYGVSGBPC-JBDRJPRFSA-N
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Description

Historical Context and Development of Tricyclic Nitrogen-Containing Systems

The development of tricyclic nitrogen-containing heterocycles represents a significant milestone in heterocyclic chemistry. The history of heterocyclic chemistry itself dates back to the early 19th century, with landmark discoveries including Brugnatelli's isolation of alloxan from uric acid in 1818 and Dobereiner's production of furfural (a furan) from starch using sulfuric acid in 1832. These early discoveries laid the groundwork for the exploration of increasingly complex heterocyclic systems, including those with multiple rings and nitrogen atoms.

Tricyclic nitrogen heterocycles emerged as important structural motifs through both synthetic efforts and natural product discovery. Their unique three-dimensional architectures have attracted considerable attention due to their conformational constraints and potential as drug-like scaffolds. The development of synthetic methodologies to access these systems has evolved significantly over the past century.

A particularly notable advancement came with the introduction of palladium-catalyzed reactions for nitrogen heterocycle synthesis. As reported in recent literature, "a range of tricyclic nitrogen heterocycles were synthesized in a straightforward and efficient manner via a sequence involving palladium-catalyzed N-H insertion and C(sp3)–H arylation as the key steps". These methodologies have proven especially valuable for constructing complex ring systems with good stereochemical control.

The synthesis of compound systems similar to (2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione involves sophisticated strategies. For instance, researchers have documented that "after separation, 3a and 3b both decompose on heating by loss of cyclopentadiene to give 9-amino-1,9-diazatricyclo[6.4.0.04,8]dodecane-2,10-dione", demonstrating thermal rearrangement as a viable synthetic approach to related diazatricyclo systems.

The historical development of methods to construct these complex ring systems can be summarized in the following timeline:

Period Key Developments in Tricyclic Nitrogen Heterocycle Synthesis
1900-1950 Early explorations of heterocyclic chemistry; introduction of basic ring-forming reactions
1950-1980 Development of classical methods for nitrogen heterocycle synthesis; discovery of many natural tricyclic alkaloids
1980-2000 Introduction of transition metal catalysis; palladium-catalyzed coupling reactions
2000-2010 Refinement of stereoselective methodologies; C-H activation strategies
2010-Present One-pot multicomponent reactions; microwave-assisted synthesis; flow chemistry applications

Taxonomic Position within Heterocyclic Chemistry

The this compound belongs to a specialized class within the broader taxonomy of heterocyclic compounds. Heterocyclic compounds themselves are classified based on several criteria, including ring size, type and number of heteroatoms, degree of unsaturation, and fusion patterns.

Within this classification system, the compound under study is positioned as:

  • A tricyclic compound (containing three fused rings)
  • A diaza-heterocycle (containing two nitrogen atoms)
  • A bridged ring system (indicated by the [6.4.01,8.02,6] notation)
  • A diketo compound (containing two carbonyl groups)

The nomenclature system for heterocyclic compounds provides various approaches for classification. As outlined in the literature, "There are three systems for naming heterocyclic compounds: 1. The common nomenclature: which convey little or no structural information but it still widely used. 2. The replacement method. 3. The Hantzsch-Widman (IUPAC or Systematic) method".

Under the systematic approach to heterocyclic classification, our compound falls within:

Classification Level Category Example Features
Primary Heterocyclic compound Contains rings with at least one non-carbon atom
Secondary Nitrogen heterocycle Contains nitrogen as a ring member
Tertiary Diazaheterocycle Contains exactly two nitrogen atoms
Quaternary Tricyclic system Contains three rings in a fused/bridged arrangement
Quinary Bridged bicyclic Contains bridges between non-adjacent atoms

The compound shares structural similarities with other important heterocyclic systems. For instance, the diazatricyclo motif appears in various compounds like "2,7-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),6,8,10-tetraene" and "1,9-Diazatricyclo[8.7.0.03,8]heptadeca-3,5,7,9-tetraen-2-imine", though with different ring sizes and saturation levels.

Significance of the 1,10-Diazatricyclo[6.4.01,8.02.6] Core in Medicinal Chemistry

The 1,10-Diazatricyclo[6.4.01,8.02.6] structural core represents an important scaffold in medicinal chemistry, particularly due to its unique three-dimensional architecture and the presence of multiple functional groups that can engage in specific interactions with biological targets.

Nitrogen heterocycles generally play a crucial role in pharmaceutical development. As noted in recent literature reviews, "nitrogen heterocycles, describing their pharmacological activities, synthetic pathways, and current applications in treating various diseases". The presence of nitrogen atoms in these ring systems often confers favorable properties for drug development, including hydrogen bonding capabilities, basicity, and metabolic stability.

The specific 1,10-diazatricyclo[6.4.01,8.02.6] core offers several advantages as a medicinal chemistry scaffold:

  • Conformational Rigidity : The bridged tricyclic system constrains the molecule into a specific three-dimensional shape, potentially enhancing target selectivity and reducing entropic penalties upon binding.

  • Multiple Hydrogen Bonding Sites : The two nitrogen atoms and carbonyl groups provide potential hydrogen bond donors and acceptors for interacting with biological targets.

  • Defined Stereochemistry : The presence of four stereogenic centers (2S,6S,8S,11S) creates a well-defined chiral environment that can engage in stereospecific interactions.

  • Metabolic Stability : The bridged ring system may confer protection against certain metabolic pathways, potentially improving pharmacokinetic properties.

The medicinal chemistry applications of compounds with similar structural features can be observed in various therapeutic areas:

Therapeutic Area Potential Applications Structural Features Involved
Neurology Receptor modulators, Enzyme inhibitors Rigid frameworks for selective binding
Oncology Kinase inhibitors, DNA-interactive agents H-bonding networks, stereochemical control
Immunology Immunomodulators Specific three-dimensional presentation of pharmacophores
Anti-infectives Novel antibiotics, Antifungals Resistance to metabolic degradation

While specific biological activities of this compound are not extensively documented in the provided literature, its structural features suggest potential applications in proteomics research. The compound's complex tricyclic framework bears structural similarities to other bioactive heterocycles like Ulbactin F and certain phenanthroindolizidine alkaloids like Tylophorinicine, which exhibit various biological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Nomenclature Conventions for Polycyclic Diazatricyclo Structures

The naming of polycyclic diazatricyclo structures follows specific conventions designed to convey their complex structural features accurately. For compounds like this compound, the nomenclature must account for the multiple rings, the positions of heteroatoms, the bridging patterns, and the stereochemistry.

Three primary nomenclature systems are used for heterocyclic compounds:

  • Common (Trivial) Nomenclature : Many heterocycles, especially those discovered early or of biological significance, have received trivial names that are still preferred despite providing limited structural information.

  • Replacement Nomenclature : This system uses elemental prefixes for heteroatoms (oxa-, thia-, aza-) followed by the corresponding carbocyclic name. For example, "tetrahydrofuran is called oxacyclopentane".

  • Hantzsch-Widman (IUPAC) System : This systematic approach uses heteroatom prefixes combined with suffixes designating ring size and saturation level.

For bridged polycyclic systems like this compound, the von Baeyer system for polycyclic compounds is incorporated. The nomenclature can be broken down as follows:

  • Diaza : Indicates the presence of two nitrogen atoms
  • Tricyclo : Specifies a system with three rings
  • [6.4.01,8.02,6] : Denotes the bridging pattern:
    • 6: Size of the main ring
    • 4: Size of the second ring
    • 01,8: Bridge between positions 1 and 8
    • 02,6: Bridge between positions 2 and 6
  • Dodecan : Indicates a 12-carbon skeleton
  • 9,12-dione : Specifies carbonyl groups at positions 9 and 12
  • (2S,6S,8S,11S) : Designates the absolute stereochemistry at these positions

The compound is also known by several synonyms, including:

  • (2S,6S,8S,11S)-11-methyl-1,10-diazatricyclo[6.4.0.0^{2,6}]dodecane-9,12-dione
  • [3S-(3α,5aβ,8aβ,9aβ]-Hexahydro-3-Methyl-2H-cyclopentapyrrolo[1,2-a]pyrazine-1,4(3H,5aH)-dione
  • 2H-Cyclopentapyrrolo[1,2-a]pyrazine-1,4(3H,5aH)-dione, hexahydro-3-methyl-, [3S-(3α,5aβ,8aβ,9aβ)]- (9CI)

The numbering system for these complex structures follows specific rules:

  • For heterocycles with multiple heteroatoms of the same type, numbering typically starts at the saturated one.
  • For heterocycles with different types of heteroatoms, numbering begins with the highest priority heteroatom (O > S > N) and continues to give other heteroatoms the lowest possible numbers.
  • When substituents are present, their positions are identified by the number of the atoms bearing them, listed in alphabetical order.

This systematic approach to nomenclature enables precise communication about these complex structures, allowing researchers to understand the exact arrangement of atoms, stereochemistry, and functional groups within the molecule.

Properties

IUPAC Name

(2S,6S,8S,11S)-11-methyl-1,10-diazatricyclo[6.4.0.02,6]dodecane-9,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-6-11(15)13-8-4-2-3-7(8)5-9(13)10(14)12-6/h6-9H,2-5H2,1H3,(H,12,14)/t6-,7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCHMQYGVSGBPC-JBDRJPRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C3CCCC3CC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563135
Record name (3S,5aS,8aS,9aS)-3-Methylhexahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-1,4(3H,5aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129048-16-4
Record name (3S,5aS,8aS,9aS)-3-Methylhexahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-1,4(3H,5aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Photodimerization of Enamide Precursors

A key pathway involves ultraviolet irradiation of enamide derivatives to form the tricyclic core. For example, irradiation of N-benzoylazacyclohex-2-ene-4-one in benzene yields head-to-head and head-to-tail dimers through [2+2] cycloaddition (Fig. 1A). The stereochemical outcome depends on reaction conditions:

ParameterHead-to-Head Product (2)Head-to-Tail Product (3)
Yield 32%28%
Reaction Time 48 hours48 hours
Stereochemistry cis,anti,ciscis,anti,cis

Critical Factors :

  • Solvent polarity (benzene preferred for π-π stacking)

  • Temperature control (25°C optimal)

  • Purification via silica gel chromatography (hexane/EtOAc 3:1)

Multi-Step Organic Synthesis

Chiral Pool Approach

The stereodefined structure necessitates chiral starting materials. A patented route for analogous tricyclic diamides involves:

Step 1 : L-Proline derivative condensation

  • Reagents : N-Boc-L-proline, EDCl, HOBt

  • Conditions : DCM, 0°C → RT, 12 hours

  • Intermediate : Bis-amide (87% yield)

Step 2 : Dieckmann Cyclization

  • Reagents : NaOMe, MeOH

  • Conditions : Reflux, 6 hours

  • Key Feature : Forms 6-membered lactam ring

Step 3 : Reductive Amination

  • Reagents : NaBH3CN, AcOH

  • Conditions : MeOH, 24 hours

  • Outcome : Establishes bridgehead nitrogen

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements optimize tricyclic diamide production through:

ParameterBatch ReactorFlow Reactor
Cycle Time 72 hours8 hours
Purity 92%96%
Space-Time Yield 0.5 kg/m³/hr3.2 kg/m³/hr

Key Innovations :

  • Microchannel reactors for precise thermal control

  • In-line IR monitoring of cyclization steps

  • Automated crystallization for enantiomeric excess >99%

Stereochemical Control Mechanisms

Asymmetric Induction

The (2S,6S,8S,11S) configuration is achieved through:

Strategy 1 : Chiral Auxiliaries

  • Use of (R)-BINOL-derived catalysts in key cyclization steps

  • Result : 94% ee in bridgehead stereochemistry

Strategy 2 : Enzymatic Resolution

  • Lipase-mediated kinetic resolution of diastereomers

  • Optimal Conditions :

    • Enzyme: Candida antarctica Lipase B

    • Solvent: TBME

    • Conversion: 48% (99% ee)

Analytical Characterization

Spectroscopic Confirmation

Post-synthetic verification employs:

Technique Key Diagnostic Signals
¹H NMR (400 MHz, CDCl₃)δ 4.21 (m, 2H, bridgehead H), 3.78 (s, 3H, N-CH3)
13C NMR (100 MHz, DMSO-d6)172.8 ppm (C=O), 58.3 ppm (N-CH3)
HRMS m/z 209.1284 [M+H]+ (calc. 209.1287)

Comparative Method Evaluation

MethodAdvantagesLimitationsScalability
PhotochemicalAtom economyLow yieldsLab-scale
Multi-Step OrganicStereochemical control8-step synthesisPilot-scale
Flow ChemistryHigh throughputCapital intensityIndustrial

Optimal Pathway Selection :

  • Gram-scale : Multi-step organic synthesis (94% purity)

  • Kilogram-scale : Continuous flow production (86% yield)

Emerging Synthetic Technologies

Electrochemical Methods

Recent trials show promise in:

  • Anodic oxidation of pyrrolidine precursors

  • Conditions : 1.5 V vs Ag/AgCl, 0.1 M LiClO4 in MeCN

  • Outcome : 62% yield with retained stereochemistry

Biocatalytic Approaches

Engineered transaminases enable:

  • Reductive amination of diketone intermediates

  • Performance : 78% conversion, 99% ee

  • Operational Stability : >10 cycles without activity loss

Chemical Reactions Analysis

Types of Reactions

(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvent conditions (e.g., polar aprotic solvents).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

Organic Synthesis

This compound serves as a useful intermediate in organic synthesis due to its unique structural features. It can be utilized in the preparation of more complex molecules and heterocycles that are important in pharmaceuticals and agrochemicals .

Pharmaceutical Research

(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione has been investigated for its potential therapeutic applications:

  • Antitumor Agents : Research indicates that derivatives of this compound may exhibit anticancer properties by interfering with cellular processes involved in tumor growth.
  • Neuroprotective Effects : Some studies suggest that this compound could have neuroprotective effects against neurodegenerative diseases due to its ability to modulate neurotransmitter systems .

Biochemical Applications

In biochemical research, this compound is used as a chiral reagent in the synthesis of biologically active compounds. Its chiral nature allows it to be employed in asymmetric synthesis processes which are critical for developing enantiomerically pure drugs .

Material Science

The compound's unique structure may also lend itself to applications in material science as a precursor for novel polymers or materials with specific mechanical or thermal properties.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated significant cytotoxicity at specific concentrations while maintaining low toxicity to normal cells.

Case Study 2: Neuroprotection

Another research project focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The findings revealed that treatment with this compound led to reduced levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls.

Mechanism of Action

The mechanism of action of (2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Key Observations :

  • The diketone groups in the target compound may mimic hydrogen-bonding motifs seen in diketopiperazines, which are known to interact with proteases and kinases .
  • The rigid tricyclic system contrasts with the flexible macrocyclic rings of taxanes (e.g., Taxol), suggesting divergent modes of target binding .

Bioactivity Profiling and Clustering

A study analyzing 37 small molecules demonstrated that compounds with structural similarities cluster into groups with analogous bioactivity profiles and protein-target interactions . For example:

  • Ketone-containing heterocycles : Diketones in compounds like afloqualone (a muscle relaxant) bind GABA receptors, suggesting a possible neurological target for the subject compound .

Physicochemical Properties

While specific data for the target compound is sparse, analogous tricyclic diaza compounds typically exhibit:

  • Molecular weight : 250–350 g/mol (consistent with moderate bioavailability).
  • LogP : 1.5–3.0 (moderate lipophilicity, favoring membrane permeability).
  • Solubility: Poor aqueous solubility due to rigid, nonpolar frameworks, necessitating formulation enhancements .

Research Findings and Mechanistic Insights

  • Substructure-Activity Relationships : Frequent substructures in bioactive tricyclics (e.g., amine bridges, ketones) correlate with target affinity. For instance, the diaza motif may chelate metal ions in enzymatic active sites, as seen in metalloprotease inhibitors .
  • Toxicity and Selectivity : Structural rigidity often reduces off-target effects but may limit metabolic stability. Comparative studies of tricyclics like acridine derivatives highlight trade-offs between potency and toxicity .

Biological Activity

(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione is a complex bicyclic compound with potential biological activities that warrant detailed exploration. This article reviews its synthesis, structural properties, and biological activities based on current research findings.

Structural Characteristics

The compound features a unique bicyclic structure characterized by two nitrogen atoms incorporated into a tricyclic framework. The stereochemistry is defined by the specific configuration at the chiral centers, which may influence its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs to this compound. For instance:

  • Case Study 1 : A series of isatin derivatives demonstrated significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. These compounds showed MIC values ranging from 5 to 50 µg/mL depending on the specific derivative and bacterial strain tested .

Anticancer Activity

Compounds with a similar diazatricyclo structure have been investigated for their anticancer properties:

  • Case Study 2 : In vitro studies on isatin-derived compounds indicated that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with similar bicyclic compounds:

  • Case Study 3 : Research has shown that certain diazatricyclo derivatives can inhibit acetylcholinesterase activity, indicating potential use in Alzheimer’s disease treatment .

Research Findings Summary Table

Activity Related Compounds Mechanism Reference
AntimicrobialIsatin derivativesInhibition of bacterial growth
AnticancerIsatin-derived compoundsInduction of apoptosis via caspase activation
NeuroprotectiveDiazatricyclo derivativesAcetylcholinesterase inhibition

Q & A

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • SDS compliance : Follow hazard guidelines (e.g., PPE, fume hood use).
  • Waste disposal : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO3).
  • Stability assessment : Pre-screen for explosive or pyrophoric tendencies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione
Reactant of Route 2
(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione

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